molecular formula C8H10INO B8749117 4-ETHOXY-3-IODO-BENZENAMINE

4-ETHOXY-3-IODO-BENZENAMINE

Cat. No.: B8749117
M. Wt: 263.08 g/mol
InChI Key: VVRRAOLICRALTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHOXY-3-IODO-BENZENAMINE is an organic compound characterized by the presence of an ethoxy group and an iodine atom attached to a phenyl ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHOXY-3-IODO-BENZENAMINE typically involves the iodination of a precursor compound, such as (4-Ethoxyphenyl)amine. The reaction is carried out using iodine and an oxidizing agent like sodium iodide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-ETHOXY-3-IODO-BENZENAMINE can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted phenylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ETHOXY-3-IODO-BENZENAMINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-ETHOXY-3-IODO-BENZENAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and iodine groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (4-Ethoxyphenyl)amine: Lacks the iodine atom, resulting in different reactivity and applications.

    (4-Iodophenyl)amine: Lacks the ethoxy group, affecting its solubility and interaction with molecular targets.

    (3-Iodo-4-methoxyphenyl)amine: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical and biological properties.

Uniqueness: 4-ETHOXY-3-IODO-BENZENAMINE is unique due to the combined presence of the ethoxy and iodine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-ethoxy-3-iodoaniline

InChI

InChI=1S/C8H10INO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3

InChI Key

VVRRAOLICRALTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of iron (3.81 g, 70 mmol) and ammonium chloride (5.47 g, 102 mmol) in 80 mL of ethanol and 25 mL of water was heated to reflux. 1-Ethoxy-2-iodo-4-nitrobenzene (5.0 g, 20 mmol) was added in portions and the reaction was heated at reflux for 1 hour. The hot mixture was filtered through Celite, washed with hot ethanol. The filtrate was concentrated in vacuo and treated with ethyl acetate and water. The organic layer was extracted, washed with brine, dried over magnesium sulfate and filtered. Removal of the solvent in vacuo provided 5.1 g of (4-ethoxy-3-iodophenyl)amine as a light brown oil; 1H NMR (400 MHz, DMSO-d6) δ 1.30 (s, 3H), 3.89 (q, 2H), 4.82 (bs, 2H), 6.53 (dd, 1H), 6.72 (d, 1H), 7.11 (d, 1H); MS (ES) m/z263.9 (M+H)+
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.81 g
Type
catalyst
Reaction Step Two

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